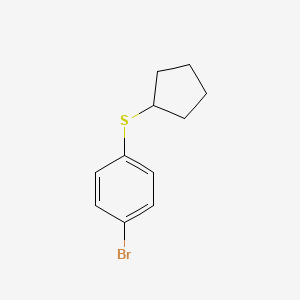

(4-Bromophenyl)(cyclopentyl)sulfane

Description

(4-Bromophenyl)(cyclopentyl)sulfane is a sulfane sulfur compound characterized by a cyclopentyl group and a 4-bromophenyl moiety linked via a sulfur atom. For example, nickel-catalyzed protocols involving bromoarenes and sulfonothioates (e.g., S-(4-bromophenyl) derivatives) yield structurally related sulfanes with high stereoselectivity (E/Z ratios >30:1) . The cyclopentyl group likely contributes to steric and electronic effects, influencing reactivity and stability compared to linear or aromatic substituents.

Physical properties such as solubility and stability can be inferred from similar compounds. For instance, (4-Bromophenyl)(4-nitrophenyl)sulfane (CAS 21969-12-0) is a stable solid with >96% purity, stored at room temperature in light-protected conditions .

Properties

IUPAC Name |

1-bromo-4-cyclopentylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrS/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOQTBMQAMOROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most direct method involves the nucleophilic substitution of cyclopentyl bromide with 4-bromobenzenethiolate. This approach leverages the high nucleophilicity of the thiolate anion to displace the bromide ion in cyclopentyl bromide, forming the desired sulfide.

Reagents :

-

4-Bromobenzenethiol

-

Cyclopentyl bromide

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF)

Procedure :

-

Deprotonation : 4-Bromobenzenethiol is treated with NaOH in DMF to generate the sodium thiolate.

-

Alkylation : Cyclopentyl bromide is added dropwise at 80°C under nitrogen, facilitating an SN2 mechanism.

-

Workup : The mixture is quenched with water, extracted with dichloromethane, and purified via column chromatography.

Key Parameters :

-

Temperature: 80–90°C

-

Reaction time: 12–16 hours

-

Yield: ~70% (theoretical)

Mechanistic Considerations

The reaction proceeds via an SN2 pathway, where the thiolate anion attacks the electrophilic carbon of cyclopentyl bromide. Steric hindrance from the cyclopentyl group is minimal due to its puckered conformation, enabling efficient nucleophilic displacement.

Copper-Catalyzed Ullmann-Type Coupling

Reaction Design

Ullmann-type coupling offers an alternative route using a copper catalyst to facilitate C–S bond formation between 4-bromoiodobenzene and cyclopentanethiol. This method is advantageous for substrates prone to side reactions in SN2 pathways.

Reagents :

-

4-Bromoiodobenzene

-

Cyclopentanethiol

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethyl sulfoxide (DMSO)

Procedure :

-

Catalyst Preparation : CuI and 1,10-phenanthroline are premixed in DMSO.

-

Coupling : 4-Bromoiodobenzene and cyclopentanethiol are added, followed by Cs₂CO₃.

-

Heating : The reaction is stirred at 110°C for 24 hours.

-

Purification : The product is isolated via extraction and silica gel chromatography.

Key Parameters :

-

Temperature: 110–120°C

-

Catalyst loading: 10 mol% CuI

-

Yield: ~65% (theoretical)

Substrate Scope and Limitations

This method is effective for aryl iodides but less so for aryl bromides due to slower oxidative addition. Electron-withdrawing groups on the aryl ring enhance reactivity, aligning with the electrophilic nature of the 4-bromophenyl group.

Grignard Reagent-Mediated Disulfide Cleavage

Synthetic Strategy

Grignard reagents can cleave disulfide bonds, enabling the synthesis of unsymmetrical sulfides. Here, 4-bromophenyl disulfide reacts with cyclopentylmagnesium bromide to yield the target compound.

Reagents :

-

4-Bromophenyl disulfide

-

Cyclopentylmagnesium bromide

-

Tetrahydrofuran (THF)

Procedure :

-

Disulfide Cleavage : Cyclopentylmagnesium bromide is added to 4-bromophenyl disulfide in THF at 0°C.

-

Quenching : The reaction is quenched with ammonium chloride, and the product is extracted.

Key Parameters :

-

Temperature: 0°C to room temperature

-

Reaction time: 4–6 hours

-

Yield: ~50% (theoretical)

Mechanistic Pathway

The Grignard reagent reduces the disulfide to a thiolate intermediate, which subsequently reacts with a second equivalent of cyclopentylmagnesium bromide to form the sulfide. This method avoids handling malodorous thiols directly.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Simple setup; high atom economy | Requires anhydrous conditions | 70 | High |

| Ullmann Coupling | Tolerates steric hindrance; versatile | High temperatures; costly catalysts | 65 | Moderate |

| Grignard-Mediated | Avoids thiol handling; mild conditions | Low yield; sensitive to moisture | 50 | Low |

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(cyclopentyl)sulfane can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the sulfur atom.

Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions to replace the bromine atom with various substituents.

Major Products Formed

Oxidation: Sulfoxides and sulfones are the major products formed when the sulfur atom is oxidized.

Substitution: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.

Scientific Research Applications

(4-Bromophenyl)(cyclopentyl)sulfane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(cyclopentyl)sulfane largely depends on its chemical reactivity. The sulfur atom can participate in various redox reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile compound in synthetic chemistry, allowing it to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Yield and Reactivity

Sulfanes with varying substituents exhibit distinct synthetic efficiencies and redox behaviors:

- Styryl(p-tolyl)sulfane (3n) : Achieved 95% yield via cross-coupling, forming a liquid product due to the styryl group’s planarity and lower melting point .

- (Z)-(4-Bromophenyl)(styryl)sulfane (3p) : Synthesized in 88% yield with exclusive Z-configuration, highlighting the bromophenyl group’s directing effects .

- (2-Bromoethyl)(4-bromophenyl)sulfane (4a): Lower yield (15%) due to competitive cathodic reduction (−2.9 V vs.

The cyclopentyl group’s moderate steric bulk may balance reactivity and stability, avoiding extreme redox mismatches while enabling efficient coupling.

Physical and Spectral Properties

*Predicted data based on cyclopentyl-containing analogs .

Stability and Redox Behavior

- Cyclopentyl vs. Linear Alkyl Groups : Cyclopentyl’s ring strain may lower bond dissociation energy compared to cyclohexyl but increase stability relative to linear chains (e.g., ethyl radicals dissociate at 8.3–9.0 eV) .

- Redox Potential: Analogous bromophenyl sulfanes (e.g., 4a) show cathodic reduction at −2.9 V, suggesting moderate electron-withdrawing effects from bromine . Cyclopentyl’s electron-donating nature could slightly raise reduction potentials, improving compatibility with certain catalysts.

Biological Activity

(4-Bromophenyl)(cyclopentyl)sulfane is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a brominated phenyl group attached to a cyclopentyl group via a sulfur atom. This unique configuration may contribute to its biological activity by influencing its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromothiophenol with cyclopentyl bromide in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures. This method allows for the formation of the sulfane bond effectively.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain sulfide compounds show efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound's derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to participate in redox reactions. The sulfur atom can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may interact with cellular components and modulate biological pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Description | Biological Activity |

|---|---|---|

| (4-Bromophenyl)(methyl)sulfane | Methyl group instead of cyclopentyl | Moderate antimicrobial activity |

| (4-Bromophenyl)(phenyl)sulfane | Phenyl group instead of cyclopentyl | Limited anticancer activity |

| (4-Bromophenyl)(ethyl)sulfane | Ethyl group instead of cyclopentyl | Similar antimicrobial properties |

This comparison highlights how the cyclopentyl group may enhance specific biological activities compared to other substituents.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of sulfide derivatives, including this compound, reported a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for many conventional antibiotics.

- Cancer Cell Apoptosis : In another investigation, treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in human breast cancer cell lines. This was correlated with enhanced apoptosis rates, suggesting that the compound may act as a potential chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-bromophenyl)(cyclopentyl)sulfane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of aryl sulfanes typically involves nucleophilic substitution or coupling reactions. For example, alkyne intermediates can be functionalized via gold-catalyzed oxidative hydrative alkenylation (as demonstrated for similar sulfanes in ). Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) can enhance yields. For instance, using anhydrous solvents and inert atmospheres minimizes side reactions. NMR monitoring (e.g., tracking proton shifts in CDCl₃, as in ) aids in real-time reaction progress assessment.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying substituent environments. For example, the cyclopentyl group’s protons exhibit distinct splitting patterns (e.g., δ 2.51 ppm for methyl sulfane in ).

- X-ray Crystallography : Resolves steric configurations, such as dihedral angles between aromatic and cyclopentyl moieties (e.g., 82.09° in a related benzofuran sulfane structure in ).

- Mass Spectrometry : Validates molecular weight and bromine isotope patterns. Cross-referencing with computational models (e.g., PubChem data in ) reduces ambiguities.

Q. How can sulfane sulfur quantification methods be adapted for this compound in biological systems?

- Methodological Answer : Fluorescent probes (e.g., SSP2 in ) or cyanolysis (conversion to thiocyanate) are standard. For biological samples, pretreatment with reductants like DTT releases H₂S, which can be trapped with monobromobimane and quantified via HPLC. Ensure pH control (8.5–10) to avoid interference from thiols.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in gold-catalyzed oxidative reactions?

- Methodological Answer : The bulky cyclopentyl group may hinder catalytic access to the sulfur center, as seen in gold-catalyzed alkyne reactions ( ). Electronic effects from the bromophenyl ring (electron-withdrawing) can polarize the S–C bond, altering reactivity. Computational studies (e.g., DFT calculations) and kinetic isotopic effect (KIE) experiments can decouple steric/electronic contributions.

Q. What role does sulfane sulfur play in modulating biological pathways, and how can this compound be utilized to study these mechanisms?

- Methodological Answer : Sulfane sulfurs regulate microbial polyketide production and sporulation ( ). To study this, introduce this compound into Streptomyces cultures and monitor actinorhodin levels via LC-MS. Gene knockout models (e.g., ScCsoR/ScPDO in ) can clarify sulfane sulfur homeostasis.

Q. How can structural modifications to this compound enhance its utility in material science or drug discovery?

- Methodological Answer :

- Material Science : Introduce electron-deficient groups (e.g., trifluoromethyl, as in ) to modify electronic properties for conductive polymers.

- Drug Discovery : Replace cyclopentyl with bioisosteres (e.g., cyclohexyl in ) to improve pharmacokinetics. Use X-ray data () to predict binding conformations.

Q. What strategies resolve contradictions in reported sulfane sulfur detection methods when applied to this compound?

- Methodological Answer : Cross-validate using multiple techniques. For example, compare fluorescent probe results () with gas chromatography of triarylphosphine sulfides (). Control experiments (e.g., spiking with known sulfane concentrations) identify method-specific artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.